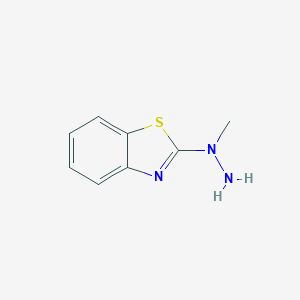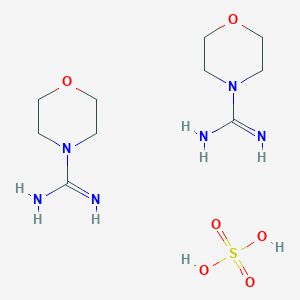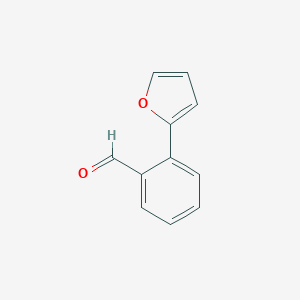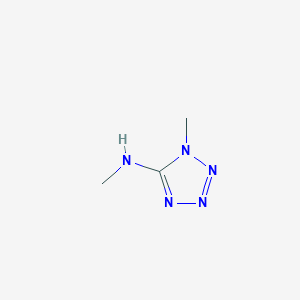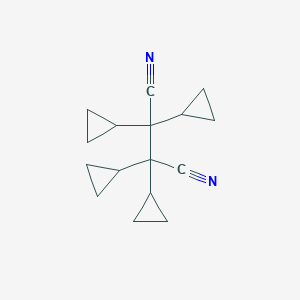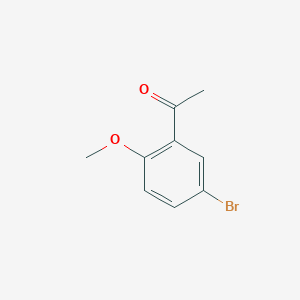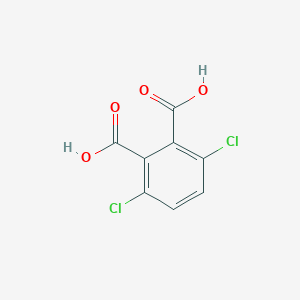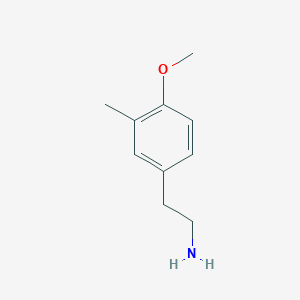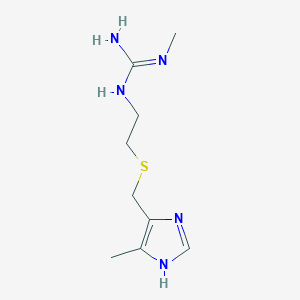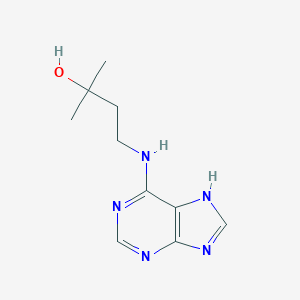
2-Methyl-4-(7h-purin-6-ylamino)butan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-4-(7h-purin-6-ylamino)butan-2-ol, also known as MPBA, is a synthetic compound that has been widely used in scientific research. Its unique chemical structure and properties have made it a valuable tool for investigating various biochemical and physiological processes.
Mécanisme D'action
The mechanism of action of 2-Methyl-4-(7h-purin-6-ylamino)butan-2-ol involves its interaction with adenosine receptors. It has been shown to act as an agonist for the A1 and A3 adenosine receptor subtypes, and as an antagonist for the A2A and A2B subtypes. This interaction leads to the modulation of various physiological processes, including the regulation of neuronal activity, inflammation, and pain.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models, as well as to improve cognitive function and memory. This compound has also been shown to have a neuroprotective effect, protecting neurons from damage and death.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-Methyl-4-(7h-purin-6-ylamino)butan-2-ol in lab experiments is its high affinity for adenosine receptors. This makes it a valuable tool for investigating the role of adenosine in various physiological processes. However, one limitation of using this compound is its potential for off-target effects, as it may interact with other receptors or molecules in addition to adenosine receptors.
Orientations Futures
There are many potential future directions for research involving 2-Methyl-4-(7h-purin-6-ylamino)butan-2-ol. One area of interest is the development of novel drugs based on the structure of this compound, which could have therapeutic applications in the treatment of various diseases. Another area of interest is the investigation of the role of adenosine in various physiological processes, including sleep, inflammation, and pain. Further research is needed to fully understand the biochemical and physiological effects of this compound and its potential applications in scientific research and drug development.
Méthodes De Synthèse
The synthesis of 2-Methyl-4-(7h-purin-6-ylamino)butan-2-ol involves the reaction of 2-methyl-2-butanol with 6-chloropurine and sodium hydride in anhydrous dimethylformamide. The resulting product is then treated with hydrochloric acid to yield this compound. This method has been optimized to produce high yields of pure this compound, making it a reliable and efficient process for synthesizing this compound.
Applications De Recherche Scientifique
2-Methyl-4-(7h-purin-6-ylamino)butan-2-ol has been widely used in scientific research as a tool for investigating various biochemical and physiological processes. It has been shown to have a high affinity for adenosine receptors, which are involved in regulating many physiological processes such as sleep, inflammation, and pain. This compound has also been used to study the effects of adenosine on neuronal activity and synaptic transmission in the brain.
Propriétés
Numéro CAS |
16412-36-5 |
|---|---|
Formule moléculaire |
C10H15N5O |
Poids moléculaire |
221.26 g/mol |
Nom IUPAC |
2-methyl-4-(7H-purin-6-ylamino)butan-2-ol |
InChI |
InChI=1S/C10H15N5O/c1-10(2,16)3-4-11-8-7-9(13-5-12-7)15-6-14-8/h5-6,16H,3-4H2,1-2H3,(H2,11,12,13,14,15) |
Clé InChI |
BYBQVYKESCJUMW-UHFFFAOYSA-N |
SMILES |
CC(C)(CCNC1=NC=NC2=C1NC=N2)O |
SMILES canonique |
CC(C)(CCNC1=NC=NC2=C1NC=N2)O |
Autres numéros CAS |
16412-36-5 |
Synonymes |
2-Methyl-4-(1H-purin-6-ylamino)-2-butanol |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



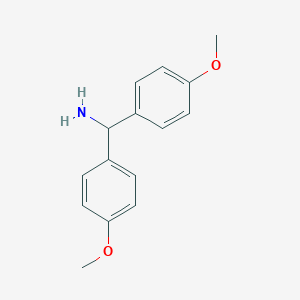
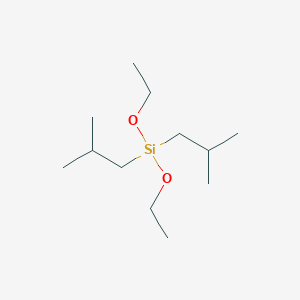
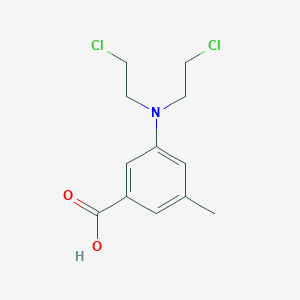
![2-Chloro-5,6,7,9,10,14b-hexahydroisoquinolino[2,1-d][1,4]benzodiazepine](/img/structure/B98223.png)

